2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester 2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473233
InChI: InChI=1S/C16H21ClN2O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
SMILES: CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13473233

Molecular Formula: C16H21ClN2O3

Molecular Weight: 324.80 g/mol

* For research use only. Not for human or veterinary use.

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C16H21ClN2O3
Molecular Weight 324.80 g/mol
IUPAC Name benzyl 2-[[(2-chloroacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H21ClN2O3/c1-18(15(20)10-17)11-14-8-5-9-19(14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
Standard InChI Key ZQVNRUREAYSACM-UHFFFAOYSA-N
SMILES CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl
Canonical SMILES CN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl

Introduction

Structural Characteristics and Functional Groups

Key Structural Features

The compound’s molecular architecture is defined by three critical components:

  • Pyrrolidine Ring: A saturated five-membered ring with one nitrogen atom, providing rigidity and a site for stereochemical variation.

  • Benzyl Ester Group: Enhances solubility and stability, common in prodrug designs for targeted drug delivery.

  • 2-Chloroacetyl-methylamino Moiety: Introduces electrophilic reactivity (via the chloroacetyl group) and potential hydrogen-bonding interactions (via the methylamino group).

Functional GroupLocationReactivity/Role
Pyrrolidine RingCore structureProvides scaffold for substitutions
Benzyl Ester1-PositionProdrug potential, enhances lipophilicity
Chloroacetyl2-PositionElectrophilic site for nucleophilic substitution
Methylamino2-PositionHydrogen-bond donor, influences solubility

The SMILES notation CN(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl and InChI InChI=1S/C16H21ClN2O3/c1-18(15(20)9-17)10-14-7-8-19(11-14)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 confirm the connectivity of these groups.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

StepReaction TypeReagents/ConditionsPurpose
1Pyrrolidine Ring FormationCyclization agents (e.g., diethylamine, chloroacetyl chloride)Constructs the pyrrolidine core
2EsterificationBenzyl alcohol, coupling agents (e.g., DCC, DMAP)Introduces benzyl ester group
3AminationMethylamine, chloroacetyl chlorideAttaches [(2-chloroacetyl)-methylamino]methyl group

Alkylation and esterification are central to the process, with precise control over reaction conditions (e.g., temperature, solvent) to achieve high yields. Industrial-scale synthesis may employ continuous flow reactors to optimize efficiency and reduce waste.

Chemical Reactivity and Transformations

The compound exhibits reactivity at three key sites:

Chloroacetyl Group

The chloroacetyl moiety undergoes nucleophilic substitution, particularly with amines or thiols, forming stable amides or thioesters. This reactivity is leveraged in prodrug activation or conjugation to biological targets.

Benzyl Ester

Hydrolysis (acidic or enzymatic) cleaves the ester, yielding the carboxylic acid. This transformation is critical in drug metabolism studies.

Pyrrolidine Ring

The ring’s nitrogen participates in hydrogen bonding or acts as a base in deprotonation reactions, influencing solubility and membrane permeability.

Biological Activity and Applications

While direct biological data for this compound is limited, its structural analogs suggest potential therapeutic applications:

AnalogStructural ModificationReported Activity
2-{[(2-Chloro-acetyl)-cyclopropylamino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterCyclopropyl substituentEnhanced lipophilicity for improved bioavailability
3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl esterTert-butyl ester, amino-acetyl groupInvestigated for enzyme inhibition

The chloroacetyl group’s electrophilicity may enable covalent binding to cysteine residues in proteins, a strategy used in targeted therapeutics. Further studies are needed to elucidate its mechanism of action and toxicity profile.

Comparative Analysis with Structural Analogues

The compound shares structural motifs with several derivatives, differing in substituents and ester groups:

CompoundEster GroupSubstituentKey Difference
2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterBenzylChloroacetyl-methylaminoBaseline compound
3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterBenzylEthylaminoLonger alkyl chain for increased lipophilicity
2-{[(2-Chloro-acetyl)-cyclopropylamino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterBenzylCyclopropylaminoRigidity from cyclopropane ring

These variations highlight the compound’s adaptability for structure-activity relationship (SAR) studies, where modifications to the ester or substituent can fine-tune pharmacokinetic properties .

Research Findings and Future Directions

Key Research Gaps

  • Biological Activity: Limited in vitro/in vivo data on efficacy or toxicity.

  • Metabolic Stability: Impact of ester hydrolysis on plasma half-life.

  • Synthetic Optimization: Scalability of multi-step synthesis.

Future Opportunities

  • Targeted Drug Design: Exploit the chloroacetyl group for covalent inhibition of disease-associated enzymes.

  • Prodrug Development: Leverage the benzyl ester for controlled drug release.

  • Computational Modeling: Use molecular docking to predict binding affinity to therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator